Disodium 2-(4,5-diiodo-6-oxido-3-oxoxanthen-9-yl)benzoate

Descripción general

Descripción

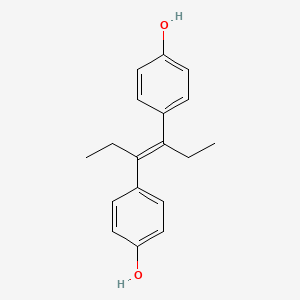

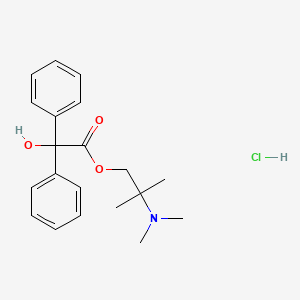

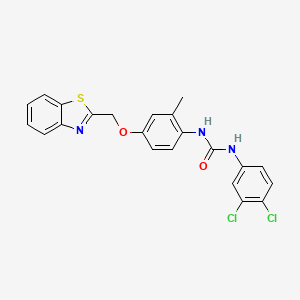

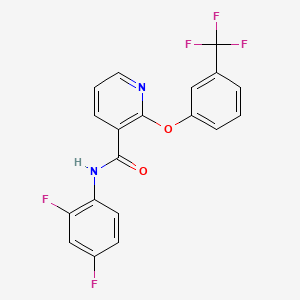

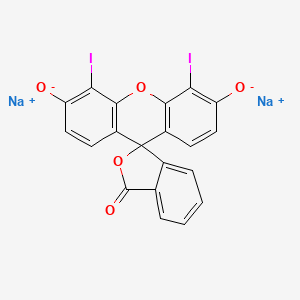

Disodium 2-(4,5-diiodo-6-oxido-3-oxoxanthen-9-yl)benzoate, also known as Acid red 95, Diiodofluorescein, and Erythrosin Yellowish, is a compound with the molecular formula C20H8I2Na2O5 . It has a molecular weight of 628.1 g/mol . This compound is a derivative of fluorescein, a common fluorescent dye .

Molecular Structure Analysis

The molecular structure of Disodium 2-(4,5-diiodo-6-oxido-3-oxoxanthen-9-yl)benzoate consists of a xanthene backbone with two iodine atoms and two sodium atoms . The InChI string and Canonical SMILES provide a textual representation of the compound’s structure .Physical And Chemical Properties Analysis

This compound is described as red light orange . It is soluble in water, ethanol, and acetone, producing orange, orange with greenish fluorescence, and pink solutions respectively . It also shows weak fluorescence .Aplicaciones Científicas De Investigación

Electroanalytical Applications

A study by Nigović, Komorsky-Lovrič, and Šimunić (2005) explored the electrochemical behavior of azosalicylic acids, providing insights into their electroreduction process. Although not directly mentioning Disodium 2-(4,5-diiodo-6-oxido-3-oxoxanthen-9-yl)benzoate, this research contributes to understanding the electroanalytical applications of structurally related compounds, highlighting the importance of pH and substituent effects on electroreduction stability and kinetics. This work suggests potential applications in developing sensitive analytical methods for azosalicylic acids detection through electroanalytical techniques (Nigović, Komorsky-Lovrič, & Šimunić, 2005).

Energy Storage Applications

In the realm of energy storage, Zhu et al. (2015) identified the disodium salt of 2,5-dihydroxy-1,4-benzoquinone as a promising anode material for rechargeable sodium ion batteries. This study showcases the potential of disodium salts in enhancing battery performance, offering a path for exploring Disodium 2-(4,5-diiodo-6-oxido-3-oxoxanthen-9-yl)benzoate in similar applications. The material demonstrated an average operation voltage of ∼1.2 V, a reversible capacity of ∼265 mA h g^-1, and high rate capability, underscoring the compound's potential in energy storage solutions (Zhu, Li, Liang, Tao, & Chen, 2015).

Fluorescence Probes for ROS Detection

Setsukinai et al. (2003) developed novel fluorescence probes for selectively detecting highly reactive oxygen species (hROS), such as hydroxyl radical (⋅OH) and peroxidase intermediates. While this study does not directly address Disodium 2-(4,5-diiodo-6-oxido-3-oxoxanthen-9-yl)benzoate, it highlights the broader research interest in synthesizing and applying fluorescent compounds for biological and chemical applications. These probes, by offering selective and sensitive detection of reactive species, point to a research avenue where related disodium compounds could be utilized for advanced imaging and diagnostic purposes (Setsukinai, Urano, Kakinuma, Majima, & Nagano, 2003).

Corrosion Inhibition

Arrousse et al. (2021) conducted a theoretical and experimental study on the synthesis of methyl and ethyl esters derived from 2-(6-hydroxy-3-oxo-3H-xanthen-9-yl) benzoic acid, demonstrating their effectiveness as corrosion inhibitors for mild steel in acidic media. This research underscores the potential of xanthene-based disodium compounds in corrosion protection, offering insights into their adsorptive properties and protective mechanisms on metal surfaces. The synthesized compounds showed good inhibition efficiency, suggesting that Disodium 2-(4,5-diiodo-6-oxido-3-oxoxanthen-9-yl)benzoate could have similar applications in corrosion science (Arrousse, Nahlé, Mabrouk, Salim, El Hajjaji, Rais, & Taleb, 2021).

Propiedades

IUPAC Name |

disodium;4',5'-diiodo-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H10I2O5.2Na/c21-15-13(23)7-5-11-17(15)26-18-12(6-8-14(24)16(18)22)20(11)10-4-2-1-3-9(10)19(25)27-20;;/h1-8,23-24H;;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHSJNHONMVUMLK-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC23C4=C(C(=C(C=C4)[O-])I)OC5=C3C=CC(=C5I)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H8I2Na2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6091552 | |

| Record name | D & C Orange 11 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6091552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

628.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Powder; [Alfa Aesar MSDS] | |

| Record name | Diiodofluorescein disodium salt | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13156 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Disodium 2-(4,5-diiodo-6-oxido-3-oxoxanthen-9-yl)benzoate | |

CAS RN |

33239-19-9 | |

| Record name | Diiodofluorescein disodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033239199 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D & C Orange 11 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6091552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 2-(4,5-diiodo-6-oxido-3-oxoxanthen-9-yl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.730 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.